molecular formula C8H5ClF2N2 B176186 2-(Chlorodifluoromethyl)-1H-benzimidazole CAS No. 14468-38-3

2-(Chlorodifluoromethyl)-1H-benzimidazole

Cat. No.: B176186
CAS No.: 14468-38-3
M. Wt: 202.59 g/mol
InChI Key: MZHAPNWLKUEQQW-UHFFFAOYSA-N
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Description

2-(Chlorodifluoromethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. The presence of the chlorodifluoromethyl group in this compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorodifluoromethyl)-1H-benzimidazole typically involves the introduction of the chlorodifluoromethyl group into the benzimidazole ring. One common method is the reaction of benzimidazole with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chlorodifluoromethyl)-1H-benzimidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .

Scientific Research Applications

2-(Chlorodifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chlorodifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-1H-benzimidazole
  • 2-(Bromodifluoromethyl)-1H-benzimidazole
  • 2-(Difluoromethyl)-1H-benzimidazole

Uniqueness

2-(Chlorodifluoromethyl)-1H-benzimidazole is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[chloro(difluoro)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHAPNWLKUEQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397627
Record name 2-[Chloro(difluoro)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14468-38-3
Record name 2-[Chloro(difluoro)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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